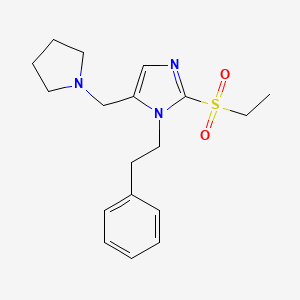![molecular formula C22H34N4O2 B6076810 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPP-4 inhibitor and is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide involves the inhibition of the DPP-4 enzyme. DPP-4 is an enzyme that is involved in the degradation of incretin hormones such as GLP-1 and GIP. Inhibition of the DPP-4 enzyme results in increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This mechanism of action has been extensively studied and is the basis for the potential applications of DPP-4 inhibitors in the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide have been extensively studied. This compound has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glucose control. It has also been shown to improve beta-cell function and increase insulin sensitivity. Additionally, DPP-4 inhibitors have been shown to have potential cardioprotective effects.
实验室实验的优点和局限性
The advantages of using 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments include its well-studied mechanism of action, its potential applications in the treatment of type 2 diabetes and other metabolic disorders, and its potential cardioprotective effects. However, there are also limitations to using DPP-4 inhibitors in lab experiments. For example, DPP-4 inhibitors may have off-target effects that could confound the results of experiments.
未来方向
There are several future directions for the study of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide. One direction is the further optimization of the synthesis method to improve the efficiency and yield of the compound. Another direction is the exploration of the potential applications of DPP-4 inhibitors in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, the off-target effects of DPP-4 inhibitors should be further studied to better understand their potential limitations in lab experiments.
Conclusion:
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is a well-studied chemical compound that has potential applications in scientific research. Its mechanism of action as a DPP-4 inhibitor has been extensively studied, and it has been shown to have potential applications in the treatment of type 2 diabetes and other metabolic disorders. While there are limitations to using DPP-4 inhibitors in lab experiments, there are also several future directions for the study of this compound, including the optimization of the synthesis method and the exploration of its potential applications in the treatment of other diseases.
合成方法
The synthesis method of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 4-phenylpiperidine with 1,4-dimethylpiperazine in the presence of acetic anhydride. The resulting product is then reacted with 4-chlorobutyryl chloride to obtain the final product. This synthesis method has been extensively studied and optimized for its efficiency and yield.
科学研究应用
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been extensively studied for its potential applications in scientific research. This compound is commonly used as a DPP-4 inhibitor in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions. DPP-4 inhibitors are known to have potential applications in the treatment of type 2 diabetes and other metabolic disorders.
属性
IUPAC Name |
3-[1-[2-(1,4-dimethylpiperazin-2-yl)acetyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-24-14-15-25(2)20(17-24)16-22(28)26-12-10-18(11-13-26)8-9-21(27)23-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTSJRQTRMGJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6076734.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6076738.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6076743.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6076746.png)
![4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B6076749.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)


![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)
